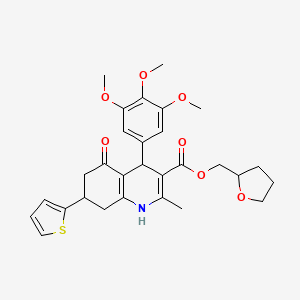![molecular formula C20H20N2O3 B11635507 Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)
Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato normalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una reacción de Pfitzinger, que implica la condensación de un derivado de anilina con un derivado de isatina en presencia de una base.
Aminación: El grupo amino en la posición 4 se puede introducir mediante una reacción de sustitución aromática nucleófila utilizando 3-metilfenilamina.
Esterificación: El grupo éster carboxilato se puede introducir mediante una reacción de esterificación utilizando etanol y un catalizador ácido adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para formar derivados de quinolina reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición 4, donde el grupo amino se puede reemplazar con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados de quinolina N-óxido.
Reducción: Derivados de quinolina reducidos.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: Se ha estudiado por su potencial como inhibidor de ciertas enzimas y receptores.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y, por lo tanto, ejerciendo sus efectos biológicos. Las vías moleculares exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
El 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato se puede comparar con otros derivados de quinolina como:
Cloroquina: Conocida por su actividad antimalárica.
Quinolina N-óxido: Se ha estudiado por su potencial como agente anticancerígeno.
Quinolina-3-carboxilato: Se ha investigado por sus propiedades antimicrobianas.
La singularidad del 6-metoxietil 4-[(3-metilfenil)amino]quinolina-3-carboxilato radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-4-(3-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)17-12-21-18-9-8-15(24-3)11-16(18)19(17)22-14-7-5-6-13(2)10-14/h5-12H,4H2,1-3H3,(H,21,22) |
Clave InChI |
AYFSWYWVSKJASK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)

